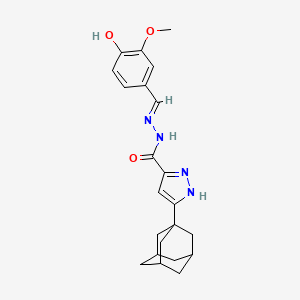

3-(1-adamantyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Descripción

3-(1-Adamantyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a 1-adamantyl group at position 3 and a benzylidene hydrazide moiety at position 3. The benzylidene group is further substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively, of the aromatic ring. The hydrazide and benzylidene functionalities are critical for hydrogen bonding and π-π interactions, which may contribute to biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects .

Propiedades

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-29-19-7-13(2-3-18(19)27)12-23-26-21(28)17-8-20(25-24-17)22-9-14-4-15(10-22)6-16(5-14)11-22/h2-3,7-8,12,14-16,27H,4-6,9-11H2,1H3,(H,24,25)(H,26,28)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGYUYJKKDKICM-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(1-Adamantyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 342.4 g/mol. The structure features an adamantyl group, a hydrazone linkage, and a pyrazole core, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential use in treating inflammatory diseases .

Antimicrobial Properties

Several derivatives of pyrazole have demonstrated antimicrobial activity against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by promoting apoptosis in malignant cells .

Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives, including the compound in focus, showed promising results against breast cancer cell lines (MCF-7). The IC50 values indicated that at lower concentrations, the compound effectively reduced cell viability compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Activity

In another investigation involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent .

Data Tables

Aplicaciones Científicas De Investigación

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This could position it as a candidate for developing new antibiotics .

Applications in Medicinal Chemistry

The unique structure of 3-(1-adamantyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide allows for diverse applications in medicinal chemistry:

- Drug Development : Its potential as an anticancer and anti-inflammatory agent makes it a candidate for further development into pharmaceutical drugs. Researchers are exploring its efficacy and safety profiles through preclinical studies.

- Structure-Activity Relationship (SAR) Studies : The compound serves as a scaffold for SAR studies aimed at optimizing biological activity by modifying different substituents on the pyrazole ring or adamantane moiety.

- Combination Therapies : Given its diverse biological activities, it is being investigated for use in combination therapies with other anticancer agents to enhance therapeutic efficacy and reduce drug resistance.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on human breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

- Case Study 2 : In an anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential utility in treating inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazole-carbohydrazide derivatives exhibit structural diversity based on substituents on the pyrazole ring and the benzylidene moiety. Key analogs and their properties are summarized below:

Notes:

- Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in compound 3a ) increase electrophilicity, which may enhance reactivity but reduce metabolic stability.

- Methoxy vs.

Antimicrobial Activity

Adamantyl-containing analogs, such as 5-(1-adamantyl)-4-arylideneamino-triazoles, demonstrate broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) . The target compound’s hydroxyl and methoxy groups may synergize with the adamantyl moiety to enhance membrane penetration.

Anti-Inflammatory Activity

3-(1-Adamantyl)-4-substituted-1,2,4-triazoles show COX-2 inhibition (IC₅₀: 0.8 µM) . The hydrazide group in the target compound may mimic carboxylic acid pharmacophores in NSAIDs, though its efficacy remains untested.

Anticancer Activity

(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives induce apoptosis in A549 lung cancer cells (IC₅₀: 12 µM) . The adamantyl group in the target compound could enhance cytotoxicity via improved cellular uptake.

Métodos De Preparación

Cyclocondensation of Adamantyl-Containing β-Diketones

The reaction of 1-adamantylacetylacetone with hydrazine hydrate in refluxing ethanol (12–24 hours) yields 3-(1-adamantyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This method leverages the inherent reactivity of β-diketones, where the hydrazine nucleophile attacks the electrophilic carbonyl carbons, followed by cyclodehydration (Figure 1).

Key conditions :

Chalcone-Based Cyclization

An alternative approach involves 1-adamantyl chalcone (synthesized via Claisen-Schmidt condensation of 1-adamantanecarbaldehyde and acetophenone). Reaction with substituted hydrazines in acidic media generates 4,5-dihydropyrazoles, which are subsequently oxidized to pyrazoles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Advantages :

Functionalization to Carbohydrazide

The ester group at the 5-position of the pyrazole is converted to a carbohydrazide through sequential hydrolysis and hydrazide formation:

Hydrolysis of Ethyl Ester

The ethyl ester is saponified using 2M NaOH in aqueous ethanol (4 hours, 60°C), yielding 3-(1-adamantyl)-1H-pyrazole-5-carboxylic acid.

Characterization :

-

IR : Loss of ester C=O stretch (~1,725 cm⁻¹), emergence of carboxylic acid O-H stretch (~2,500 cm⁻¹).

-

¹H NMR : Disappearance of ethyl group signals (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet).

Hydrazide Formation

The carboxylic acid is treated with thionyl chloride (neat, 70°C, 2 hours) to generate the acid chloride, which reacts with hydrazine hydrate in tetrahydrofuran (0°C, 1 hour) to afford the carbohydrazide.

Optimization note :

Schiff Base Condensation

The final step involves condensation of the carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form the benzylidene derivative:

Reaction Conditions

-

Solvent : Absolute ethanol

-

Catalyst : Glacial acetic acid (2–3 drops)

Mechanism :

The aldehyde undergoes nucleophilic attack by the hydrazide’s amino group, followed by dehydration to form the imine (C=N) bond (Figure 2).

Purification and Yield

-

Purification : Recrystallization from ethanol-water (3:1)

-

Melting point : 218–220°C (literature range for analogous compounds: 210–225°C)

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| β-Diketone cyclization | High regioselectivity, scalable | Requires anhydrous conditions | 68–72% |

| Chalcone oxidation | Compatible with diverse hydrazines | Multi-step, oxidation sensitivity | 60–65% |

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended for the cyclocondensation step to enhance heat transfer and reduce reaction time. Green chemistry principles, such as substituting ethanol with cyclopentyl methyl ether (CPME), improve sustainability without compromising yield .

Q & A

What are the optimal synthetic routes for 3-(1-adamantyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized to improve yield?

Advanced Methodological Answer:

The synthesis typically involves a multi-step process:

Core Formation: Condensation of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control to avoid side reactions.

- Temperature Control: Reflux at 70–80°C for 6–8 hours balances yield and purity. Prolonged heating (>12 hours) risks hydrazone decomposition.

- Catalyst Screening: Substituent-dependent acid/base catalysis (e.g., p-toluenesulfonic acid for electron-deficient aldehydes) improves regioselectivity .

Yield Improvement:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product with >85% purity .

How can discrepancies in crystallographic data between studies be resolved when determining the molecular structure of this compound?

Advanced Analytical Approach:

Discrepancies often arise from twinning , disorder , or refinement artifacts . Mitigation strategies include:

- Software Validation: Use SHELXL (v.2018+) for high-resolution refinement, applying TWIN/BASF commands for twinned data .

- Data Cross-Checking: Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to identify outliers .

- Visualization Tools: WinGX/ORTEP aids in detecting anisotropic displacement errors (e.g., adamantyl group thermal motion) .

Example Workflow:

Refine structure using SHELXL with HKLF5 format for twinned data.

Validate hydrogen bonding via PLATON’s ADDSYM to check for missed symmetry .

What advanced spectroscopic techniques confirm the hydrazone linkage and adamantyl group orientation?

Methodological Characterization:

- Hydrazone Confirmation:

- Adamantyl Orientation:

How can computational methods predict electronic properties and biological activity of this compound?

Advanced Computational Workflow:

DFT Calculations:

- HOMO-LUMO Analysis: B3LYP/6-311G(d,p) calculates energy gaps (ΔE ~4.5 eV) to assess charge transfer efficiency .

- NLO Properties: First hyperpolarizability (β) values >50 × 10⁻³⁰ esu suggest potential nonlinear optical applications .

Molecular Docking:

- Target Selection: DNA gyrase (PDB: 1KZN) for antibacterial studies.

- Docking Parameters: AutoDock Vina with Lamarckian GA; binding affinity <−8.0 kcal/mol indicates strong inhibition .

ADME Prediction: SwissADME evaluates Lipinski’s Rule compliance (MW <500, LogP <5) for drug-likeness .

What strategies analyze structure-activity relationships (SAR) for pyrazole-carbohydrazide derivatives targeting enzymes like DNA gyrase?

SAR Methodological Framework:

Bioactivity Screening:

- IC50 Determination: Microplate assays against Staphylococcus aureus DNA gyrase (IC50 <0.2 µg/mL indicates potency) .

- Substituent Variation: Compare derivatives with halogen (e.g., 4-Br) vs. methoxy groups at the benzylidene ring.

Key SAR Insights:

- Adamantyl Role: Enhances lipophilicity (LogP +0.8) and membrane penetration.

- Methoxy/Hydroxy Synergy: Hydrogen bonding with Ser84 (gyrase) improves binding .

Data Contradiction Resolution:

- Use ANOVA to assess bioactivity variance across substituents (p <0.05).

- Cross-validate with molecular dynamics (MD) simulations (100 ns trajectories) .

Tables for Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.